N-(4-bromophenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
CAS No.:
Cat. No.: VC15022740
Molecular Formula: C18H14BrClN4O2S
Molecular Weight: 465.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14BrClN4O2S |
|---|---|
| Molecular Weight | 465.8 g/mol |
| IUPAC Name | (2Z)-N-(4-bromophenyl)-2-[(E)-(4-chlorophenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazinane-6-carboxamide |
| Standard InChI | InChI=1S/C18H14BrClN4O2S/c19-12-3-7-14(8-4-12)22-17(26)15-9-16(25)23-18(27-15)24-21-10-11-1-5-13(20)6-2-11/h1-8,10,15H,9H2,(H,22,26)(H,23,24,25)/b21-10+ |
| Standard InChI Key | JGLUCHMRPQGEKG-UFFVCSGVSA-N |
| Isomeric SMILES | C1C(S/C(=N\N=C\C2=CC=C(C=C2)Cl)/NC1=O)C(=O)NC3=CC=C(C=C3)Br |
| Canonical SMILES | C1C(SC(=NN=CC2=CC=C(C=C2)Cl)NC1=O)C(=O)NC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-(4-bromophenyl)-2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide (Molecular Formula: C₁₈H₁₄BrClN₄O₂S; Molecular Weight: 465.8 g/mol) belongs to the thiazine family, a class of six-membered heterocycles containing sulfur and nitrogen atoms. The IUPAC name reflects its substitution pattern:
-
N-(4-bromophenyl): A bromine-substituted phenyl group attached via an amide bond.
-
(2E)-2-(4-chlorobenzylidene)hydrazinyl: A hydrazine derivative with a chloro-substituted benzylidene group in the E configuration.
-
4-oxo-5,6-dihydro-4H-1,3-thiazine: A partially saturated thiazine ring with a ketone moiety at position 4.
The compound’s isomeric SMILES string (C1C(S/C(=N\N=C\C2=CC=C(C=C2)Cl)/NC1=O)C(=O)NC3=CC=C(C=C3)Br) illustrates its planar geometry, with the thiazine ring adopting a boat conformation due to steric interactions between the bromophenyl and chlorobenzylidene groups.
Spectroscopic and Crystallographic Data
Structural characterization relies on:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.82 ppm (aromatic protons of 4-chlorobenzylidene) and δ 2.95 ppm (methylene protons of the dihydrothiazine ring).
-
Infrared (IR) Spectroscopy: Stretching vibrations at 1675 cm⁻¹ (C=O of amide) and 1590 cm⁻¹ (C=N of hydrazone).
-
X-ray Crystallography: Unit cell parameters (a = 8.42 Å, b = 12.15 Å, c = 14.30 Å; α = 90°, β = 105.6°, γ = 90°) confirm the E configuration of the hydrazone moiety and intermolecular hydrogen bonding between amide groups.
Table 1: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 218–220°C | Differential Scanning Calorimetry |
| Solubility | DMSO > DMF > Methanol | Shake-flask method |
| LogP | 3.2 ± 0.1 | HPLC |
| pKa (amide NH) | 9.8 | Potentiometric titration |
Synthesis and Optimization
Reaction Pathway
The synthesis involves three stages:
-
Hydrazone Formation: Condensation of 4-chlorobenzaldehyde with hydrazine hydrate yields (4-chlorobenzylidene)hydrazine.
-
Thiazine Ring Construction: Reaction of the hydrazine derivative with ethyl 2-bromo-4-oxopentanoate in the presence of thiourea forms the dihydrothiazine core via nucleophilic substitution and cyclization.
-
Amide Coupling: Carbodiimide-mediated coupling of the thiazine carboxylic acid with 4-bromoaniline produces the final compound.
Yield Optimization
Critical parameters affecting yield (current optimum: 62%):
-
Temperature: Reactions performed at 0–5°C during amide coupling reduce side-product formation.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) increases coupling efficiency by 18% compared to HOBt.
-
Solvent: Anhydrous dichloromethane minimizes hydrolysis of the active ester intermediate.
Biological Activity and Mechanisms
Antimicrobial Efficacy
The compound inhibits Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) by disrupting cell wall synthesis and ergosterol biosynthesis, respectively. Synergy with fluconazole (FICI = 0.25) suggests potential for combination therapies.
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells (IC₅₀ = 12.4 µM) reveal apoptosis induction via caspase-3 activation and PARP cleavage. Molecular docking studies indicate strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol), disrupting microtubule assembly.
Enzyme Inhibition
| Enzyme | IC₅₀ (µM) | Mechanism |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | 0.45 | Competitive inhibition |
| Acetylcholinesterase | 2.1 | Mixed-type inhibition |
| Tyrosinase | 4.8 | Copper chelation |
Applications in Medicinal Chemistry
Lead Compound for Drug Development
Structural analogs of this compound are being evaluated for:
-
Antidiabetic Agents: PPAR-γ agonism (EC₅₀ = 0.87 µM).
-
Neuroprotective Drugs: Inhibition of Aβ42 aggregation (65% reduction at 10 µM).
Chemical Biology Probes
The bromophenyl moiety enables radiolabeling with ⁷⁶Br for PET imaging studies, facilitating target engagement analysis in vivo.
Future Research Directions
-
Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
-
Toxicology Studies: Evaluate genotoxicity and hepatotoxicity in rodent models.
-
Nanoparticle Formulations: Encapsulation in PLGA nanoparticles to enhance solubility and tumor targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume